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Compound of Interest

Compound Name: Pyraclostrobin

Cat. No.: B128455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute oral and dermal toxicity of

pyraclostrobin in mammalian species. The information is compiled from various safety data

sheets, regulatory agency evaluations, and scientific literature. The data is presented to be a

valuable resource for researchers, scientists, and professionals involved in drug development

and chemical safety assessment.

Quantitative Toxicity Data
The acute toxicity of pyraclostrobin has been evaluated in several mammalian species. The

following tables summarize the quantitative data for acute oral and dermal exposure.

Table 1: Acute Oral Toxicity of Pyraclostrobin
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Species Strain Sex
LD50
(mg/kg
bw)

Vehicle Guideline
Referenc
e(s)

Rat Wistar
Male &

Female
> 5000

Aqueous

solution /

0.5%

aqueous

Tylose CB

30 000

OECD 401
[1][2][3][4]

[5][6]

Mouse -
Male &

Female
450 Olive oil - [1][6]

Table 2: Acute Dermal Toxicity of Pyraclostrobin

Species Strain Sex
LD50
(mg/kg
bw)

Observati
ons

Guideline
Referenc
e(s)

Rat Wistar
Male &

Female
> 2000

No

mortality

observed

OECD 402
[1][2][3][4]

[7]

Rabbit

New

Zealand

White

- -

Erythema

observed

in all

animals

from 1 hour

after

removal of

the

bandage

and

persisting

in most

animals

until day 8.

- [5]
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Experimental Protocols
The acute toxicity studies for pyraclostrobin were largely conducted in accordance with the

Organisation for Economic Co-operation and Development (OECD) guidelines. Below are

detailed methodologies for the key experiments cited.

Acute Oral Toxicity Testing (based on OECD Guideline
401)
The objective of this study is to determine the acute oral toxicity of a substance.[2]

Experimental Workflow:

Preparation Administration Observation Analysis

Animal Acclimatisation
(Healthy young adult rodents)

Fasting
(e.g., overnight for rats)

Single Dose Administration
(Oral gavage)

Clinical Observations
(Mortality, clinical signs, body weight)

Observation Period
(At least 14 days)

Gross Necropsy
(All animals)

Data Analysis
(Determination of LD50)

Click to download full resolution via product page

Caption: General workflow for an acute oral toxicity study (OECD 401).

Methodology:

Animal Selection: Healthy, young adult rodents of a single strain are used.[2]

Acclimatisation: Animals are acclimatized to laboratory conditions for at least five days prior

to the test.[8]

Housing: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C)

and humidity (30-70%).[2]

Fasting: Food is withheld overnight for rats before administration of the test substance.

Water is available ad libitum.[2]
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Dose Administration: The test substance is administered orally in a single dose by gavage.[2]

Several dose groups are used with a sufficient number of animals per group (typically at

least 5 rodents of the same sex).[2]

Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as

changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]

Necropsy: All animals (those that die during the test and survivors at the end) are subjected

to a gross necropsy.[2]

Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically derived

single dose of a substance that can be expected to cause death in 50% of the animals.

Acute Dermal Toxicity Testing (based on OECD
Guideline 402)
This study aims to determine the acute dermal toxicity of a substance.[10]

Experimental Workflow:

Preparation Administration Observation Analysis

Animal Acclimatisation
(Healthy young adult animals)

Fur Removal
(Dorsal/flank area)

Dermal Application
(Single dose, ~10% of body surface)

Occlusive Dressing
(24-hour exposure) Removal of Test Substance Clinical Observations

(Mortality, skin reactions, systemic toxicity)
Observation Period
(At least 14 days)

Gross Necropsy
(All animals)

Data Analysis
(Determination of LD50)

Click to download full resolution via product page

Caption: General workflow for an acute dermal toxicity study (OECD 402).

Methodology:

Animal Selection: Healthy young adult animals (often rats or rabbits) with intact skin are

used.[11]

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal/flank

area of the test animals.[11]
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Dose Application: The test substance is applied uniformly over an area of at least 10% of the

total body surface area.[12] The application site is then covered with a porous gauze

dressing and non-irritating tape for a 24-hour exposure period.[13]

Observation Period: Animals are observed for mortality, signs of skin irritation (erythema and

edema), and systemic toxicity for at least 14 days after removal of the test substance.[12]

Body weights are recorded weekly.[12]

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[12]

Data Analysis: The dermal LD50 is determined.

Mechanism of Acute Toxicity
The primary mechanism of pyraclostrobin's toxicity is the inhibition of mitochondrial

respiration.[3][14] It specifically targets the Qo site of Complex III (cytochrome bc1 complex) in

the electron transport chain, blocking electron transfer and thereby inhibiting ATP synthesis.[14]

[15] This disruption of cellular energy production can lead to the observed toxic effects.

Signaling Pathway:
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Caption: Pyraclostrobin's inhibition of mitochondrial respiration.

Clinical Signs and Pathological Findings
Following acute oral administration, clinical signs observed in animals included dyspnoea,

staggering, piloerection, and diarrhoea, which typically resolved by day 6.[2][3] No specific
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pathology findings were consistently reported in acute oral and dermal studies.[2][3] For dermal

application, skin irritation, such as erythema, has been noted in rabbits.[1]

Conclusion
Pyraclostrobin exhibits low acute oral toxicity in rats with an LD50 greater than 5000 mg/kg,

while in mice, it shows moderate toxicity with an LD50 of 450 mg/kg when administered in olive

oil.[1][6] The acute dermal toxicity in rats is also low, with an LD50 greater than 2000 mg/kg.[1]

[2][3][4][7] The primary mechanism of toxicity is the inhibition of mitochondrial respiration.[3][14]

The experimental data have been generated following standardized OECD guidelines,

providing a robust basis for risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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